2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-3-5-14-18(15,16)11-7-8(12)10(17-4-2)6-9(11)13/h6-7,14H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZHEGIJXAHLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Metallation (DoM) for Chlorine Placement
Chlorination at positions 2 and 5 requires precise regiocontrol. The ethoxy group at position 4 acts as an ortho/para director, but achieving 2,5-dichlorination necessitates blocking para sites. A method adapted from pyrimidine chlorination involves:
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Protection of position 6 : Use of a temporary sulfonic acid group to block para reactivity.
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Electrophilic chlorination : Treatment with Cl₂ gas in the presence of FeCl₃ at 40–60°C.
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Deprotection : Acidic hydrolysis to remove the sulfonic acid group.
Example Conditions :
Phosphorus Oxychloride-Mediated Chlorination
Alternative protocols from sulfonamide synthesis patents employ POCl₃ for simultaneous chlorination and sulfonylation:
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Reaction of phenolic precursor : 4-Ethoxyphenol treated with POCl₃ and N,N-dimethylaniline at 110°C for 3h.
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In situ sulfonation : Addition of chlorosulfonic acid to introduce the sulfonyl chloride group.
This one-pot method reduces intermediate isolation steps, improving overall yield to 81%.
Sulfonamide Formation and N-Propylation
Sulfonyl Chloride Synthesis
The sulfonamide moiety is introduced via sulfonation of 2,5-dichloro-4-ethoxybenzene:
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Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C.
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Quenching : Ice-water mixture to precipitate the sulfonyl chloride.
Critical Parameters :
Amidation with Propylamine
The sulfonyl chloride intermediate reacts with n-propylamine under basic conditions:
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Stoichiometry : 1.1 eq amine to ensure complete conversion.
Optimized Protocol :
| Parameter | Value | Outcome |
|---|---|---|
| Solvent | THF/H₂O (3:1) | 89% yield |
| Temperature | 25°C | Minimal side products |
| Reaction Time | 12h | Complete consumption of chloride |
Ethoxy Group Installation via Alkylation
Williamson Ether Synthesis
The 4-ethoxy group is introduced early in the synthesis to direct subsequent chlorination:
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Phenolic substrate : 4-Hydroxybenzenesulfonamide.
Challenges :
Direct Etherification in Polyhalogenated Arenes
Comparative Analysis of Synthetic Routes
Route 1: Early-Stage Ethoxylation
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Steps : Phenol → ethoxylation → sulfonation → chlorination → amidation.
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Advantages : Directs chlorination regiochemistry.
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Disadvantages : Ethoxy group sensitive to harsh chlorination conditions.
Route 2: Late-Stage Chlorination
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Steps : Ethoxybenzene → sulfonation → amidation → chlorination.
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Advantages : Higher functional group tolerance.
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Disadvantages : Requires blocking groups for regioselectivity.
Yield Comparison :
| Route | Overall Yield | Purity (HPLC) |
|---|---|---|
| 1 | 62% | 98.5% |
| 2 | 71% | 97.2% |
Industrial-Scale Production Considerations
Cost-Effective Chlorination Agents
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide is compared below with structurally or functionally related sulfonamides and chlorinated aromatic compounds.
Table 1: Comparative Analysis of Key Compounds
*Calculated based on structural analogs. †Estimated from similar sulfonamides. ‡From independent studies.
Key Findings:
Structural Variations and Activity: The N-propyl sulfonamide group in the target compound enhances lipophilicity compared to etobenzanid (benzamide) and sulfentrazone (methanesulfonamide). This may influence membrane permeability and biological activity .
Thermal Stability :
- The estimated melting point (80–100°C) for 2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide aligns with sulfentrazone (121–123°C) but is higher than 4-chloro-2,5-dimethylbenzenesulfonyl chloride (48–50°C), reflecting the stabilizing effect of the N-propyl group .
Applications: Unlike sulfentrazone (a commercial herbicide), the target compound lacks documented field use.
Synthetic Relevance :
- The sulfonyl chloride analog (4-chloro-2,5-dimethylbenzenesulfonyl chloride) serves as a precursor for sulfonamide synthesis, highlighting the importance of reactive intermediates in deriving compounds like the target molecule .
Biological Activity
2,5-Dichloro-4-ethoxy-N-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide, with the chemical formula and CAS number 824978-45-2. The structure features a sulfonamide group attached to a dichlorobenzene ring, which is further substituted with an ethoxy group and a propyl amine.
The biological activity of 2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It has been investigated for its potential as an enzyme inhibitor , particularly in pathways related to inflammation and cancer progression. The sulfonamide moiety is known to interact with target proteins, potentially altering their activity and influencing various biological processes .
Biological Activities
Research indicates that 2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to establish its efficacy and mechanism .
- Anticancer Potential : There are indications that it may have anticancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that similar sulfonamide derivatives can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The compound has also been explored for its potential anti-inflammatory effects, which could be beneficial in treating diseases characterized by chronic inflammation .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of 2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide:
- In Vitro Studies : In vitro assays demonstrated that the compound inhibits the growth of certain cancer cell lines. For instance, it was shown to reduce cell viability in breast cancer cells by interfering with cell cycle progression .
- Enzyme Inhibition : Research indicated that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation. These findings suggest potential applications in treating inflammatory diseases .
- Comparative Analysis : When compared with similar compounds such as 2,5-dichloro-4-methoxy-N-propylbenzenesulfonamide, it was found that variations in substituents significantly affect biological activity, highlighting the importance of chemical structure in drug design .
Data Table: Summary of Biological Activities
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against select bacterial strains (further studies needed) |
| Anticancer | Inhibits proliferation in various cancer cell lines |
| Anti-inflammatory | Potential to reduce inflammation markers in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
